molecular formula C5H12N2O4S B1451759 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid CAS No. 1042806-04-1

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid

Cat. No.: B1451759
CAS No.: 1042806-04-1
M. Wt: 196.23 g/mol
InChI Key: RTZSHPXCIOYHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C5H12N2O4S and a molecular weight of 196.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid typically involves the reaction of dimethylamine with sulfonyl chloride to form a dimethylsulfamoyl intermediate. This intermediate is then reacted with methylamine and glycine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsulfamoyl)amino]acetic acid
  • 2-[(Methylsulfamoyl)(methyl)amino]acetic acid
  • 2-[(Dimethylsulfamoyl)(ethyl)amino]acetic acid

Uniqueness

2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-[dimethylsulfamoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S/c1-6(2)12(10,11)7(3)4-5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZSHPXCIOYHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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